2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
Overview
Description
2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (2-TBE-8-oxo-2,7-DASP) is a diazaspiro compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that is composed of two fused rings, a diazaspiro ring and a spirocyclic ring. It has various properties that make it attractive for use in scientific research, such as its ability to form a stable complex with other molecules and its high solubility in a variety of solvents.
Scientific Research Applications
1. Synthesis and Structural Analysis
Research into the synthesis and structural analysis of compounds related to 2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has been conducted. Silaichev et al. (2013) explored the reaction of certain diaroyl-pyrrole-diones with ethyl 3-amino-3-phenylprop-2-enoate, leading to the formation of derivatives that include diazaspiro[4.4]nonane structures. This study provided insights into the crystalline and molecular structure of these compounds through X-ray analysis (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).
2. Methodologies in Synthesis
Fedoseev et al. (2016) developed a method for synthesizing 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. This method involved the reaction of specific diazaspiro[4.4]nonane derivatives with methanol in the presence of sulfuric acid, showing a novel approach to creating these complex structures (Fedoseev, Lipin, Ershov, Belikov, & Tafeenko, 2016).
3. Antibacterial and Antifungal Applications
A series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, which are structurally related to the compound , were synthesized and evaluated for their antimicrobial activities. Thanusu, Kanagarajan, and Gopalakrishnan (2011) found that these compounds showed significant antibacterial and antifungal properties, highlighting the potential application of diazaspiro nonane derivatives in the development of new antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Properties
IUPAC Name |
2-O-tert-butyl 9-O-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-5-21-12(19)10-11(18)16-8-15(10)6-7-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUMOXJLPUOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NCC12CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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